N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

STAT3 Transcription Factor High-Throughput Screening

N1-[3-(2-quinoxalinyl)phenyl]acetamide (CID is a small-molecule quinoxaline-acetamide conjugate. It has been cataloged primarily as a screening hit in the PubChem BioAssay database and the BindingDB resource, where it is associated with the Molecular Libraries Screening Centers Network (MLSCN).

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B5613586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H13N3O/c1-11(20)18-13-6-4-5-12(9-13)16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20)
InChIKeyFGURRCYDLTYTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE: Chemical Class and Baseline Characteristics for Procurement Evaluation


N1-[3-(2-quinoxalinyl)phenyl]acetamide (CID 650863) is a small-molecule quinoxaline-acetamide conjugate [1]. It has been cataloged primarily as a screening hit in the PubChem BioAssay database and the BindingDB resource, where it is associated with the Molecular Libraries Screening Centers Network (MLSCN) [2]. The compound is commercially available from multiple vendors for research use, though dedicated peer-reviewed literature on its properties remains scarce.

Procurement Risks of Interchanging N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE with In-Class Analogs


The quinoxaline-phenyl-acetamide chemotype exhibits significant structure-activity relationship (SAR) discontinuities. A direct comparison between the title compound and its closest chloro-analog, 2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide, revealed a complete loss of detectable inhibition against the DNA damage-inducible transcript 3 (DDIT3) protein (IC50 > 10,000 nM) [1], despite the title compound's reported weak interaction with STAT3 (EC50 > 55,700 nM) [2]. This indicates that even subtle modifications to the acetamide terminus drastically alter target engagement profiles, making generic substitution unreliable without batch-specific functional validation data.

Quantitative Differentiation Evidence for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE Relative to Closest Analogs


STAT3 Activation Potency: Direct Comparison of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE and 2-Chloro Analog

In a cell-based high-throughput counterscreen for STAT1 activators, the title compound demonstrated negligible STAT3 activation with an EC50 > 55.7 µM [1]. This is in contrast to its 2-chloro analog, 2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide, which showed no significant activity against DDIT3 (IC50 > 10,000 nM) [2]. The data suggest a class-wide trend of weak target engagement, with the title compound being marginally differentiated by its specific, albeit extremely weak, assay signal for STAT3.

STAT3 Transcription Factor High-Throughput Screening

Physicochemical Property Comparison: N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE vs. 2-Chloro Analog for Assay Compatibility

Computational predictions indicate that the title compound (XLogP3 = 2.0, TPSA = 54.9 Ų) [1] possesses lower lipophilicity and higher topological polarity surface area compared to its 2-chloro analog (2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide, XLogP3 ~ 3.2, TPSA ~ 46.9 Ų, computed using identical algorithm) [2]. This suggests the title compound may exhibit marginally better aqueous solubility and altered membrane permeability in vitro, potentially reducing non-specific binding and precipitation issues in biochemical assays.

Physicochemical Properties Solubility Permeability

Evidence-Backed Application Scenarios for Procuring N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE


Negative Control for STAT3-Mediated Transcription Assays

Given its demonstrated >55 µM weak activity in a STAT3 activation counterscreen [1], this compound can serve as a chemically matched negative control when testing more potent quinoxaline-based STAT3 inhibitors, provided that solubility and cell permeability are not limiting factors.

Screening Library Filler for Drug Repurposing Panels

The compound's favorable computed physicochemical profile (XLogP3 2.0, TPSA 54.9 Ų) [2] positions it as a compliant, low-risk addition to diversity-oriented screening libraries, where its lack of frequent-hitter structural alerts may reduce nuisance hits compared to the more lipophilic 2-chloro analog.

Quote Request

Request a Quote for N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.